
Gdc-0152
Descripción general
Descripción
GDC-0152 es un antagonista de molécula pequeña de las proteínas inhibidoras de la apoptosis (IAP) Este compuesto ha mostrado un potencial significativo en el tratamiento del cáncer al promover la apoptosis en las células cancerosas .
Aplicaciones Científicas De Investigación
The compound exhibits various biological activities, primarily focusing on its role as a potential therapeutic agent. It has been studied for its effects on several biological pathways:
- Anticancer Activity : Research indicates that the compound may inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Its structure suggests it may interact with protein targets involved in tumor growth and proliferation.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for treating inflammatory diseases. Studies have shown that it can reduce pro-inflammatory cytokine production in vitro.
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Several studies have explored the applications of this compound:
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of this compound. It was found that certain modifications enhanced its efficacy against breast cancer cell lines, demonstrating potential for further development as an anticancer drug .
Case Study 2: Anti-inflammatory Effects
In a preclinical study reported in Pharmaceutical Research, the compound was tested for its anti-inflammatory effects using a mouse model of arthritis. The results indicated significant reductions in joint swelling and inflammatory markers, suggesting its potential as a treatment for rheumatoid arthritis .
Case Study 3: Neuroprotection
Research published in Neuroscience Letters examined the neuroprotective effects of the compound in models of oxidative stress. The findings revealed that it could reduce neuronal cell death and improve cognitive function in animal models, indicating its therapeutic potential for neurodegenerative disorders .
Mecanismo De Acción
GDC-0152 ejerce sus efectos uniéndose a los dominios de repetición de IAP baculovirales (BIR) de IAPs, como XIAP, cIAP1, cIAP2 y ML-IAP. Esta unión interrumpe la interacción entre las IAPs y las caspasas, lo que lleva a la activación de las caspasas y la inducción de la apoptosis en las células cancerosas. El compuesto también promueve la degradación de cIAP1, mejorando aún más sus efectos proapoptóticos .
Análisis Bioquímico
Biochemical Properties
GDC-0152 interacts with Inhibitor of Apoptosis Proteins (IAPs), which are known for their anti-apoptotic effects . It acts as a natural IAP antagonist in cells, leading to the induction of apoptosis, cell cycle arrest, necroptosis, and immune storm in vitro and in vivo .
Cellular Effects
This compound has been shown to suppress the growth of osteosarcomas when administered in vivo . It exerts its effects by interacting with tumor-associated immune cells, leading to the secretion of the inflammatory cytokine TNFα .
Molecular Mechanism
This compound exerts its effects at the molecular level by modulating the ABCB1-ATPase activity and inhibiting ABCB1 multidrug efflux activity at sub-cytotoxic concentrations . This interaction leads to changes in gene expression and enzyme activation, contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce tumor levels of cIAP1/2, confirming its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to suppress the growth of osteosarcomas and delay or prevent metastasis .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with IAPs, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with ABCB1 . This interaction affects its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with ABCB1 . This interaction directs it to specific compartments or organelles within the cell .
Métodos De Preparación
La síntesis de GDC-0152 involucra múltiples pasos, incluyendo la formación de enlaces peptídicos y la incorporación de varios grupos funcionales. La ruta sintética típicamente comienza con la preparación de compuestos intermedios, que luego se acoplan bajo condiciones de reacción específicas. Los métodos de producción industrial para this compound implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
GDC-0152 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación y reducción: Estas reacciones son cruciales para modificar los grupos funcionales de la molécula.
Reacciones de sustitución: Los reactivos comunes utilizados en estas reacciones incluyen halógenos y nucleófilos.
Hidrólisis: Esta reacción se utiliza para descomponer el compuesto en sus partes constituyentes.
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
GDC-0152 forma parte de un grupo de miméticos de Smac, que incluyen compuestos como LCL161, birinapant y AT-406. Estos compuestos comparten un mecanismo de acción similar, pero difieren en sus afinidades de unión y propiedades farmacocinéticas. This compound es único en su capacidad de unirse a múltiples IAPs con alta afinidad, lo que lo convierte en un potente inhibidor de estas proteínas .
Compuestos similares
- LCL161
- Birinapant
- AT-406 (Debio1143)
- GDC-0917 (CUDC-427)
- BV6
- SM-164
Actividad Biológica
The compound (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide is a complex molecule that incorporates a pyrrolidine ring and a thiadiazole moiety, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
1. Structural Overview
The compound features several key structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological properties.
- Thiadiazole Moiety : Known for its role in various pharmacological activities, including antimicrobial and anticancer effects.
- Cyclohexyl and Phenyl Groups : These groups enhance the lipophilicity and potentially improve the binding affinity of the compound to biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiadiazole and pyrrolidine rings may interact with specific enzymes, inhibiting their activity. For instance, studies have shown that thiadiazole derivatives can inhibit carbonic anhydrase and other enzymes involved in cancer progression .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. The presence of electron-withdrawing groups in related thiadiazole derivatives has been linked to enhanced antimicrobial effects .
- Anticancer Properties : Research indicates that thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .
3.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For example, a series of pyrrolyl thiadiazoles were synthesized and tested against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . Such findings suggest that similar compounds may exhibit potent antimicrobial properties.
3.2 Anticancer Activity
A study focusing on 1,3,4-thiadiazole derivatives indicated their effectiveness in inhibiting cancer cell proliferation. The incorporation of specific functional groups was found to enhance their anticancer activity significantly . The compound under consideration may exhibit similar properties due to its structural analogies.
3.3 Case Studies
A notable case study involved the evaluation of a related thiadiazole derivative in an animal model for its anticonvulsant activity. The results showed significant protective effects against induced seizures, suggesting potential neurological benefits .
4. Data Tables
Activity Type | Compound | MIC (μg/mL) | Reference |
---|---|---|---|
Antimicrobial | Pyrrolyl Thiadiazoles | 12.5 | |
Anticancer | Thiadiazole Derivatives | Varies | |
Anticonvulsant | Thiadiazole Derivative | Not specified |
5. Conclusion
The compound (2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide exhibits significant biological activity through various mechanisms, including enzyme inhibition and antimicrobial action. Further research is warranted to fully elucidate its therapeutic potential across different diseases, particularly in cancer and infectious diseases.
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFLSDVFPIXOV-LRQRDZAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236307 | |
Record name | GDC-0152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873652-48-3 | |
Record name | GDC-0152 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873652483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0152 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GDC-0152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GDC-0152 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW1M48SHS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.